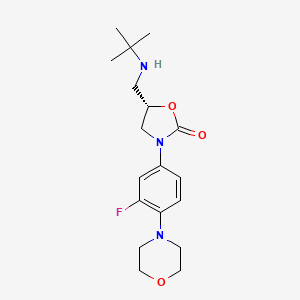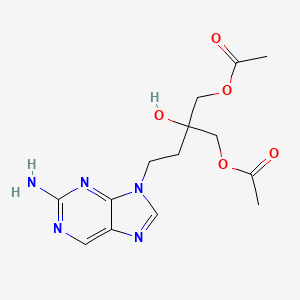
19-ヒドロキシ-10-デアセチルバッカチンIII
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-Hydroxy-10-deacetyl Baccatin-III: is a naturally occurring compound extracted from the yew tree (Taxus species). It is a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug. This compound is known for its complex structure and significant role in medicinal chemistry.
科学的研究の応用
Chemistry:
Synthetic Intermediate: Used as a precursor in the synthesis of complex diterpenoid compounds, including paclitaxel.
Biology:
Enzyme Studies: Serves as a substrate in studies involving enzyme-catalyzed transformations.
Medicine:
Anticancer Research: Integral in the development and production of paclitaxel, a key drug in cancer chemotherapy.
Industry:
Pharmaceutical Manufacturing: Employed in the large-scale production of paclitaxel and related compounds.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 19-Hydroxy-10-deacetyl Baccatin-III typically involves the extraction from the needles of Taxus species. The process includes several steps:
Extraction: Ultrasonic-assisted extraction using solvents like ethanol or methanol.
Purification: The extract undergoes purification through chromatography techniques to isolate the desired compound.
Industrial Production Methods: Industrial production often employs biotransformation methods. For instance, whole-cell biotransformation using microbial strains expressing specific enzymes can convert 10-deacetylbaccatin III to 19-Hydroxy-10-deacetyl Baccatin-III .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often catalyzed by enzymes or chemical oxidants.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes like oxidases or chemical oxidants such as hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products: The reactions typically yield derivatives of 19-Hydroxy-10-deacetyl Baccatin-III with modified functional groups, which can be further utilized in the synthesis of paclitaxel and its analogs .
作用機序
The mechanism of action of 19-Hydroxy-10-deacetyl Baccatin-III is primarily related to its role as a precursor in the biosynthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells . The molecular targets include tubulin, a protein that forms the structural component of microtubules .
類似化合物との比較
10-Deacetylbaccatin III: Another precursor in the biosynthesis of paclitaxel.
Baccatin III: A closely related compound also involved in the synthesis of paclitaxel.
Uniqueness: 19-Hydroxy-10-deacetyl Baccatin-III is unique due to its specific hydroxylation pattern, which is crucial for the subsequent steps in the biosynthesis of paclitaxel. This hydroxylation enhances its reactivity and suitability as a synthetic intermediate .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,18-19,21-22,24,30,33-34,37H,10-13H2,1-4H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALOPRXVBVZSAC-RIFKXWPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
